Isobutyldimethoxymethylsilane

Übersicht

Beschreibung

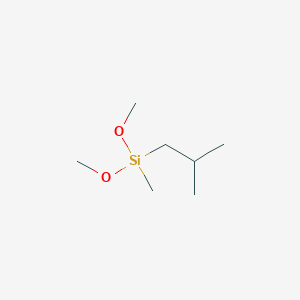

Isobutyldimethoxymethylsilane is a chemical compound with the IUPAC name isobutyl (dimethoxy)methylsilane . It has a molecular weight of 162.3 and is typically stored in a refrigerator . The compound is solid at room temperature .

Molecular Structure Analysis

The molecular structure of Isobutyldimethoxymethylsilane includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 27 bonds, including 9 non-H bonds and 4 rotatable bonds .Physical And Chemical Properties Analysis

Isobutyldimethoxymethylsilane has a boiling point of 63°C at 40mmHg and a density of 0.841 . It has a vapor pressure of 3.1hPa at 25℃ and a refractive index of 1.3962 .Wissenschaftliche Forschungsanwendungen

Silane Coupling Agent

Isobutyldimethoxymethylsilane can be used as a silane coupling agent. These agents play a crucial role in enhancing interfacial adhesive strength, water treatment, polymer composites, and coatings . They are particularly valuable for multi-materialization .

Polymer Composites

The compound can be used in the modification of polymer composites. The methoxy-type silane coupling agent composites-based modification exhibits higher reactivity towards hydrolysis .

Vulcanization

Isobutyldimethoxymethylsilane can be used in the development of vulcanization. Specifically, the dimethoxy-type silane-coupling agents have improved properties such as environment-friendly fabrication process, mechanical, physical, swelling, and dynamic viscoelastic properties of composites .

Surface Modification

The compound can be used for surface modification. The modification of aggregated surface along with asphalt binder can excel their properties .

Synthesis in Nanoparticles

Amino-silanized surfaces, which can be achieved using silane coupling agents like Isobutyldimethoxymethylsilane, are used in many laboratories and industrial processes, including the synthesis of nanoparticles .

Ligand Immobilization

Silane coupling agents can be used for ligand immobilization. This process is crucial in various fields, including biochemistry and molecular biology .

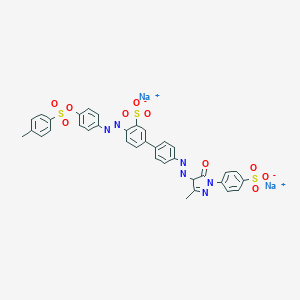

Dyes and Organic Polymers

Isobutyldimethoxymethylsilane can be used in the production of dyes and organic polymers. This is due to the ability of silane coupling agents to introduce functional groups onto the surfaces of particles .

Reinforcing Agents

The compound can be used as a reinforcing agent in natural fibers and composites. This application has received significant attention from researchers and engineers .

Safety and Hazards

Wirkmechanismus

Isobutyldimethoxy(methyl)silane, also known as Isobutyldimethoxymethylsilane or ISOBUTYLMETHYLDIMETHOXYSILANE, is an organic silicon compound . It has a molecular weight of 162.3 and a CAS Number of 18293-82-8 .

Pharmacokinetics

It is known that the compound has a high gi absorption and is bbb permeant . Its lipophilicity, as indicated by its Log Po/w (iLOGP), is 2.82 . These properties suggest that the compound could be well-absorbed and distributed in the body, potentially impacting its bioavailability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Isobutyldimethoxy(methyl)silane. For instance, its solubility is 510mg/L at 20℃ , suggesting that temperature can affect its solubility and potentially its action. Moreover, it should be stored under an inert gas (nitrogen or Argon) at 2-8°C , indicating that storage conditions can impact its stability.

Eigenschaften

IUPAC Name |

dimethoxy-methyl-(2-methylpropyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18O2Si/c1-7(2)6-10(5,8-3)9-4/h7H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUESRADRPFMUCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C[Si](C)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60939660 | |

| Record name | Dimethoxy(methyl)(2-methylpropyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60939660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isobutyldimethoxymethylsilane | |

CAS RN |

18293-82-8 | |

| Record name | Dimethoxymethyl(2-methylpropyl)silane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18293-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isobutyldimethoxymethylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018293828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethoxy(methyl)(2-methylpropyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60939660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isobutyldimethoxymethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.322 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: How does isobutylmethyldimethoxysilane affect bacterial adhesion to polyethylene surfaces?

A1: The research paper investigates the use of various organosilanes, including isobutylmethyldimethoxysilane, to modify polyethylene surfaces and study their impact on the adhesion of Aeromonas hydrophila bacteria. While the study highlights dimethoxydimethylsilane as the most effective agent, it mentions that after a two-week incubation period, all chemically modified materials, including the one treated with isobutylmethyldimethoxysilane, demonstrated improved anti-adhesive properties compared to the unmodified polyethylene surface []. This suggests that isobutylmethyldimethoxysilane, by modifying the surface properties of polyethylene, can contribute to a reduction in bacterial attachment. Further research focusing specifically on isobutylmethyldimethoxysilane is needed to fully understand its mechanism of action and efficacy in preventing biofilm formation.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.